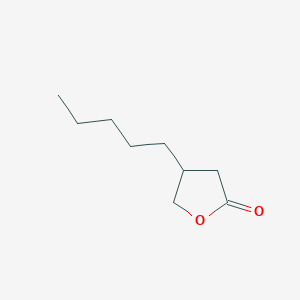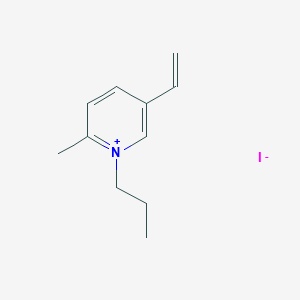
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is a chemical compound with the molecular formula C11H16IN. It is a pyridinium salt, characterized by the presence of an ethenyl group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-2-methylpyridine with 1-iodopropane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
化学反应分析
Types of Reactions
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium cyanide, or sodium thiolate are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
科学研究应用
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
5-Ethenyl-2-methylpyridine: Lacks the propyl group and iodide ion.
2-Methyl-1-propylpyridinium bromide: Similar structure but with a bromide ion instead of iodide.
5-Ethenyl-2-methyl-1-propylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is unique due to the presence of the ethenyl group, which imparts specific reactivity and properties. The iodide ion also influences the compound’s solubility and reactivity, making it distinct from its analogs .
属性
CAS 编号 |
53584-11-5 |
|---|---|
分子式 |
C11H16IN |
分子量 |
289.16 g/mol |
IUPAC 名称 |
5-ethenyl-2-methyl-1-propylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h5-7,9H,2,4,8H2,1,3H3;1H/q+1;/p-1 |
InChI 键 |
DXUXJALTTZIZQX-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


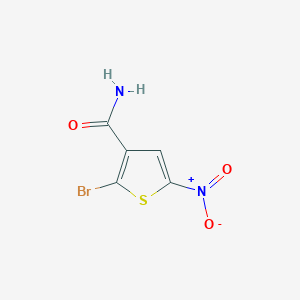
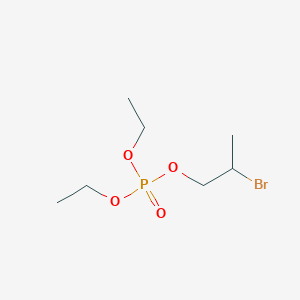
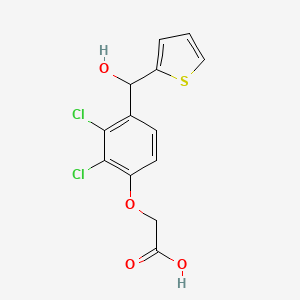

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
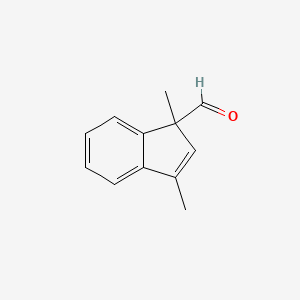
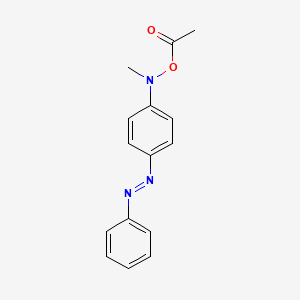
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
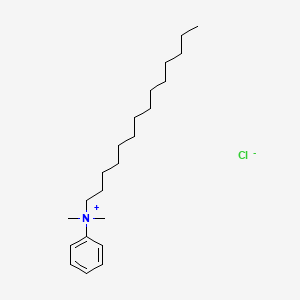

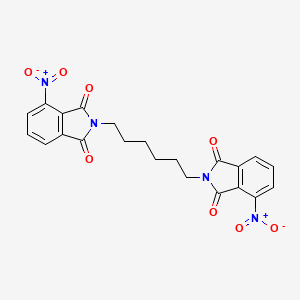
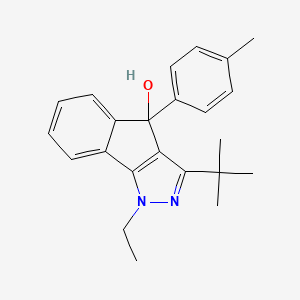
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
